3,4-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide
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Overview
Description
3,4-Dimethoxy-N~1~-[2-(8-quinolyloxy)ethyl]-1-benzenesulfonamide is a complex organic compound that features a quinoline moiety, a benzenesulfonamide group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N~1~-[2-(8-quinolyloxy)ethyl]-1-benzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Benzenesulfonamide Group:
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Linking the Quinoline and Benzenesulfonamide Moieties: This step involves the formation of an ether linkage between the quinoline and the benzenesulfonamide groups, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N~1~-[2-(8-quinolyloxy)ethyl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3,4-Dimethoxy-N~1~-[2-(8-quinolyloxy)ethyl]-1-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N~1~-[2-(8-quinolyloxy)ethyl]-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with protein residues, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: Shares the quinoline and methoxy groups but differs in the substitution pattern and additional functional groups.
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: Contains similar methoxy and quinoline structures but includes a triazole ring.
Uniqueness
3,4-Dimethoxy-N~1~-[2-(8-quinolyloxy)ethyl]-1-benzenesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H20N2O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H20N2O5S/c1-24-16-9-8-15(13-18(16)25-2)27(22,23)21-11-12-26-17-7-3-5-14-6-4-10-20-19(14)17/h3-10,13,21H,11-12H2,1-2H3 |
InChI Key |
PULFLZDUARFSKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC3=C2N=CC=C3)OC |
Origin of Product |
United States |
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